3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20BNO2·HCl. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutan-1-amine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a cyclobutan-1-amine group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid: Contains a pyrazolyl group and a piperidine ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of a cyclobutan-1-amine group.
Uniqueness
The uniqueness of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride lies in its cyclobutan-1-amine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C10H21BClNO2 |
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Molecular Weight |
233.54 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7;/h7-8H,5-6,12H2,1-4H3;1H |
InChI Key |
SPTQROLHUWJDJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)N.Cl |
Origin of Product |
United States |
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